2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
説明
特性
IUPAC Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-9-10-16(25)13-18(14)27-24(30)20-19-8-3-4-11-28(19)22(21(20)26)23(29)15-6-5-7-17(12-15)31-2/h3-13H,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMNFUBQCWBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indolizine Core: This step often involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines or ammonia.
Attachment of the 5-chloro-2-methylphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling, using appropriate halogenated precursors.
Addition of the 3-methoxybenzoyl Group: This can be achieved through acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the indolizine core.
Reduction: Reduction reactions may target the carbonyl group in the 3-methoxybenzoyl moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Research indicates that it may reduce pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Effects : The compound shows promise against certain Gram-positive and Gram-negative bacteria .
Biological Research
In biological studies, this compound can serve as a tool for:
- Enzyme Interaction Studies : It may help elucidate mechanisms of enzyme inhibition or activation.
- Receptor Binding Analysis : Its binding affinity to specific receptors can be explored to understand its pharmacological effects.
Material Science
The unique structure of this compound allows it to be used as a building block for:
- Novel Materials Development : It can be utilized in synthesizing polymers and dyes with tailored properties.
- Catalysts : Its chemical properties may enable applications in catalysis.
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding how structural variations affect biological activity. For instance, modifications to the methoxy group can significantly impact binding affinity and biological efficacy.
In Vitro Studies
In vitro experiments have demonstrated that this compound inhibits pro-inflammatory cytokine production, supporting its potential as an anti-inflammatory agent.
Animal Model Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound, indicating promising results in reducing tumor size in cancer models.
作用機序
The mechanism of action of 2-amino-N-(5-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indolizine core can intercalate with DNA, while the amino and benzoyl groups can form hydrogen bonds and hydrophobic interactions with proteins.
類似化合物との比較
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The meta-methoxybenzoyl group in the target compound (vs. Chloro-methyl substitution on the phenyl group (5-chloro-2-methylphenyl) introduces both halogenated and alkyl moieties, which could enhance lipophilicity compared to simpler chloro-phenyl derivatives (e.g., 2-chlorophenyl in ).
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight (~420.8) is comparable to its analogs, but subtle differences in substituents (e.g., bromine in vs. methoxy in ) significantly impact polarity and bioavailability.
The 4-methylbenzoyl derivative (C24H20ClN3O2, ) exemplifies how alkyl substituents might optimize metabolic stability, whereas brominated analogs (e.g., ) could enhance target engagement via halogen bonding.
Q & A
Q. Critical Considerations :
- Catalysts : Palladium or copper catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination) under inert atmospheres .
- Reaction Monitoring : TLC or HPLC to track intermediate formation and minimize side products.
- Yield Optimization : Adjusting stoichiometry (1.1–1.5 equiv for electrophiles) and temperature control (reflux vs. room temperature) .
Basic: What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer:
Key Techniques :
| Method | Purpose | Example Parameters |
|---|---|---|
| HPLC | Purity assessment (>95% target) | C18 column, acetonitrile/water gradient, UV 254 nm |
| NMR | Structural elucidation | ¹H NMR (DMSO-d6, 400 MHz): δ 8.2 (indolizine H), 3.8 (OCH3) |
| HRMS | Molecular weight confirmation | ESI+, m/z calculated for C24H21ClN3O3: 434.1278 |
| XRD | Crystalline structure determination | Single-crystal diffraction (resolution <1.0 Å) |
Q. Data Interpretation :
- Contradictions : Discrepancies in NMR splitting patterns may indicate rotational isomers or impurities. Cross-validate with IR (e.g., carbonyl stretches at ~1680 cm⁻¹) .
- Mass Spec Artifacts : Adducts (e.g., Na⁺/K⁺) require subtraction from observed m/z values .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Answer:
Common Contradictions :
- Variability in IC50 Values : Observed differences in kinase inhibition assays (e.g., EGFR vs. VEGFR) may arise from assay conditions (ATP concentration, pH) or cellular permeability .
- Off-Target Effects : Fluorescence interference in high-throughput screens (e.g., autofluorescence at 488 nm) .
Q. Methodological Solutions :
Assay Standardization :
- Use uniform buffer systems (e.g., PBS pH 7.4) and control for redox-active impurities via LC-MS .
- Include counter-screens (e.g., orthogonal SPR binding assays) .
Structural Confirmation : Re-synthesize batches with conflicting data and verify via XRD to rule out polymorphic variations .
Computational Modeling : Docking studies (MOE software) to predict binding modes and explain selectivity differences .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the indolizine core?
Answer:
SAR Design :
Core Modifications :
- Substituent Effects : Replace 3-methoxybenzoyl with 4-fluoro or 2-nitro variants to assess electronic impacts on target binding .
- Scaffold Hopping : Synthesize indole or pyrazole analogs to compare heterocycle rigidity .
Functional Group Profiling :
- Amino Group : Test methylated (N-Me) or acetylated derivatives to evaluate hydrogen-bonding requirements.
- Carboxamide Linkage : Replace with sulfonamide or urea groups to modulate lipophilicity (logP) .
Q. Experimental Workflow :
- Parallel Synthesis : Use automated reactors to generate 10–20 analogs in parallel .
- Biological Testing : Prioritize assays with mechanistic relevance (e.g., kinase inhibition vs. cytotoxicity) .
Advanced: How can computational methods enhance the understanding of this compound’s mechanism of action?
Answer:
Key Approaches :
Molecular Dynamics (MD) Simulations :
- Simulate binding to ATP-binding pockets (e.g., 1 µs trajectories in GROMACS) to identify stable poses .
- Calculate binding free energies (MM-PBSA) to rank analog potency .
QSAR Modeling :
- Train models on IC50 data (≥50 compounds) using descriptors like topological polar surface area (TPSA) and H-bond donors .
ADMET Prediction :
- Use SwissADME to predict bioavailability (%F >30) and CYP450 inhibition risks .
Q. Validation :
- Correlate computational predictions with experimental SPR (binding kinetics) and microsomal stability assays .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Answer:
- Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation .
- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation; confirm via dynamic light scattering (DLS) .
- Handling : Use gloveboxes for hygroscopic intermediates (e.g., acid chlorides) .
Advanced: How can researchers address challenges in scaling up synthesis for preclinical studies?
Answer:
Scale-Up Strategies :
Process Optimization :
- Replace batch reactors with continuous flow systems for exothermic steps (e.g., acylation) .
- Use catalytic recycling (e.g., Pd/C) to reduce metal contamination .
Purification : Switch from column chromatography to fractional crystallization (e.g., ethanol/water mixtures) .
Quality Control : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
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